molecular formula C22H19NO4S B7532521 3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide

3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide

Cat. No. B7532521
M. Wt: 393.5 g/mol
InChI Key: RVEQAXHVNYZCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide is a synthetic compound used in scientific research for its potential therapeutic properties. The compound has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various signaling pathways involved in inflammation, cell proliferation, and viral replication. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of arthritis. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, the compound has been shown to inhibit the replication of the hepatitis C virus and reduce viral load in infected cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide in lab experiments is its potential therapeutic properties. The compound has shown promising results in preclinical studies and may have applications in the treatment of various diseases. Another advantage is that the compound is relatively easy to synthesize using commonly available starting materials and reagents.
One limitation of using 3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide in lab experiments is its potential toxicity. The compound has not been extensively studied for its toxicity profile, and further studies are needed to determine its safety. Another limitation is that the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide. One direction is to further investigate the compound's mechanism of action and identify its molecular targets. This will help to better understand the compound's therapeutic properties and develop more effective treatments.
Another future direction is to study the compound's toxicity profile and determine its safety in vivo. This will be important for the development of the compound as a potential therapeutic agent.
Finally, future studies could focus on the optimization of the synthesis method to improve the yield and purity of the compound. This will help to make the compound more readily available for scientific research and potential therapeutic applications.
Conclusion
In conclusion, 3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide is a synthetic compound with potential therapeutic properties. The compound has been synthesized using various methods and has shown promising results in preclinical studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and may have applications in the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in vivo, and to optimize the synthesis method for potential therapeutic applications.

Synthesis Methods

The synthesis of 3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide has been reported using different methods. One of the commonly used methods involves the reaction of 2,3-dibromodibenzofuran with sodium ethoxide to form dibenzofuran-2-yl-ethanone. This is then reacted with ethylamine and benzenesulfonyl chloride to yield the final product. Other methods involve the use of different starting materials and reagents, but the key step involves the formation of the sulfonamide moiety.

Scientific Research Applications

3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide has been studied for its potential therapeutic properties in various disease models. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In preclinical studies, the compound has demonstrated activity against cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus and reduce inflammation in animal models of arthritis.

properties

IUPAC Name

3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-3-23(28(25,26)18-8-6-7-16(13-18)15(2)24)17-11-12-22-20(14-17)19-9-4-5-10-21(19)27-22/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEQAXHVNYZCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC2=C(C=C1)OC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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